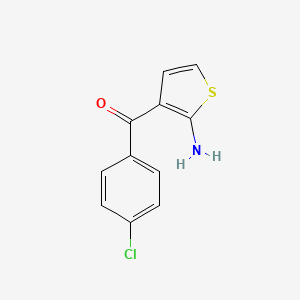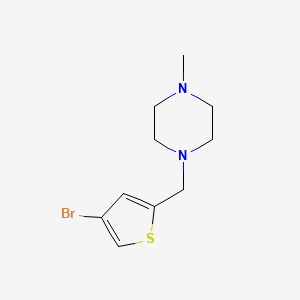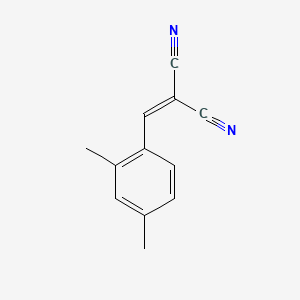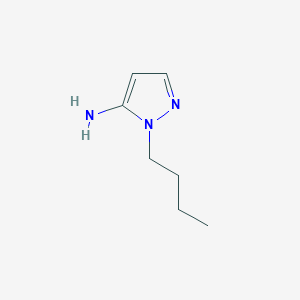
(2-Amino-3-thienyl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-thienyl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
(2-Amino-3-thienyl)(4-chlorophenyl)methanone and its derivatives are primarily involved in the synthesis and characterization of novel compounds. Studies have demonstrated the synthesis of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which are characterized using various spectroscopic techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds undergo structural optimization and theoretical vibrational spectra interpretation through density functional theory calculations. The structural analysis includes investigating the equilibrium geometry, bonding features, harmonic vibrational wave numbers, and analyzing structural changes due to the substitution of electron-withdrawing groups. The thermodynamic stability and reactivity in different states are also examined through HOMO-LUMO energy gap analysis. Additionally, molecular docking studies aid in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Crystal and Molecular Structures
Detailed investigations into the crystal and molecular structures of 2-aminothiophene derivatives have been reported. These studies provide insights into the molecular conformation influenced by intramolecular N–H···O=C hydrogen bonds and intermolecular interactions, contributing to understanding the structural dimensions and spatial arrangements in these molecules (Kubicki et al., 2012).
Antimicrobial and Anticancer Activities
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have been found to exhibit significant activities against various bacterial and fungal strains, highlighting their potential in developing new therapeutic agents (Hafez et al., 2016).
Antioxidant Activity
The synthesis of new series of urea, thiourea, and selenourea derivatives with thiazole moieties has been reported. These compounds were characterized and screened for their in vitro antioxidant activity using various methods. Preliminary structure–activity relationship studies revealed that specific derivatives exhibit potent antioxidant activity, opening avenues for further research into their potential health benefits (Bhaskara Reddy et al., 2015).
Synthetic Methodologies and Structural Analyses
Studies also focus on developing synthetic methodologies for producing derivatives of this compound and analyzing their structures through various spectroscopic and computational methods. These investigations provide insights into the molecular properties, reaction mechanisms, and potential applications of these derivatives in different scientific fields (Harano et al., 2007).
Future Directions
Indole derivatives, which are structurally similar to “(2-Amino-3-thienyl)(4-chlorophenyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of “this compound” and its potential applications in medicine.
Properties
IUPAC Name |
(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMHMGIVXQGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349599 |
Source


|
| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55865-51-5 |
Source


|
| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)


![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)


![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)
